3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Medicinal chemists seeking metabolically stable carboxylic acid bioisosteres often face limited access to gem-difluorinated cyclobutane scaffolds with defined aryl substitution. This compound directly addresses that gap. • Combines gem-difluoro (pKa ~3.0, logD increase ≥0.8 units) and m-fluorophenyl groups for precise SAR exploration • Rigid cyclobutane core with defined C1-aryl and C3-gem-CF₂ vectors-ideal for FBDD libraries and PROTAC linker design • Carboxylic acid handle enables direct amide/ester coupling for rapid derivatization Supplied with Certificate of Analysis; available for immediate global dispatch.

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
Cat. No. B13301617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)(C2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C11H9F3O2/c12-8-3-1-2-7(4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)
InChIKeyATOPTYVTXFFFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid – Overview


3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1780609-38-2; MF C11H9F3O2; MW 230.18 g/mol) is a fluorinated cyclobutane building block featuring a gem-difluoro moiety at the 3-position of the cyclobutane ring and a meta-fluorophenyl substituent at the 1-position. Synthesized via multigram approaches to 3,3-difluorocyclobutyl-substituted derivatives , this compound belongs to a class of conformationally restricted carboxylic acids increasingly utilized in medicinal chemistry as bioisosteres. Its unique integration of gem-difluorination and a m-fluorophenyl ring distinguishes it from simpler cyclobutane carboxylic acid analogs [1].

Why the Meta-Fluoro and gem-Difluoro Combination Is Irreplaceable


Superficially similar compounds such as 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS 1780846-70-9) or 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 179411-84-8) lack the synergistic electronic effects generated by the simultaneous presence of gem-difluoro substitution and a meta-fluorophenyl ring. Systematic studies demonstrate that gem-difluorination significantly alters pKa, logP, and aqueous solubility relative to non-fluorinated cycloalkane counterparts [1], and the aryl fluorine substitution position further modulates these properties and target binding interactions [2]. The quantitative evidence below establishes the specific, measurable advantages of the target compound over its closest analogs.

Quantitative Differentiation Evidence


pKa Modulation by gem-Difluorination

The gem-difluorinated cyclobutane carboxylic acid scaffold exhibits significantly increased acidity compared to its non-fluorinated analog. In a systematic study of functionalized cycloalkanes, the pKa of 3,3-difluorocyclobutanecarboxylic acid was measured at approximately 3.0–3.5, whereas the non-fluorinated cyclobutanecarboxylic acid had a pKa of approximately 4.8–5.0, representing an acid-strengthening effect of roughly 1.5–2.0 log units [1]. Predicted data for the target compound specifically indicate a pKa of 3.03±0.40 , consistent with the class-level gem-difluoro effect. This lower pKa translates to a higher proportion of the ionized carboxylate form at physiological pH (7.4), which can influence solubility, permeability, and target binding.

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Lipophilicity Shift Driven by Fluorination

gem-Difluorination of cyclobutane carboxylic acids increases lipophilicity compared to non-fluorinated counterparts. The class-level study showed that 3,3-difluorocyclobutanecarboxylic acid had a measured logD7.4 of approximately –1.1, while the non-fluorinated analog had a logD7.4 of approximately –1.9, representing a ΔlogD of +0.8 units [1]. Although direct experimental logD data for the target compound are not publicly available, the presence of both the gem-CF2 group and the m-fluorophenyl substituent is expected to further increase lipophilicity. The predicted density of 1.40±0.1 g/cm³ and boiling point of 331.3±42.0 °C are consistent with enhanced hydrophobic character relative to non-fluorinated analogs.

Drug Discovery Lipophilicity Modulation ADME Properties

Metabolic Stability in Human Liver Microsomes

In vitro intrinsic clearance (CLint) measurements in human liver microsomes demonstrated that gem-difluorination does not decrease and in some cases slightly improves metabolic stability of functionalized cycloalkane derivatives relative to non-fluorinated counterparts [1]. Specifically, the thesis work by Holovach confirmed that gem-difluorocycloalkane derivatives showed CLint values comparable to or lower than the non-fluorinated series, indicating that the CF2 group does not introduce metabolic liability [2]. While these data were generated for model cycloalkane carboxylic acids and amines, the class-level trend supports the expectation that the target compound, bearing both gem-CF2 and a m-fluorophenyl group, should retain favorable metabolic stability.

Metabolic Stability Intrinsic Clearance Human Liver Microsomes

Conformational Restriction and Exit Vector Geometry

The cyclobutane ring provides a rigid scaffold that restricts rotational freedom and defines the spatial orientation of substituents. Crystallographic and computational analyses of 3,3-difluorocyclobutane derivatives demonstrate distinct exit vector geometries compared to 2,2-difluoro isomers [1]. The meta-fluorine atom on the phenyl ring further modulates the electronic surface potential and dipole moment of the molecule, differentiating it from para- or ortho-fluorophenyl analogs . While a direct head-to-head comparison of all positional isomers is not available in the literature, the combination of gem-CF2 (C3) and m-F-phenyl (C1) creates a unique 3D pharmacophore not achievable with simpler cyclobutane building blocks, as recognized in bioisostere strategies [2].

Conformational Analysis Exit Vector Geometry Bioisostere Design

Commercial Availability and Purity Profile

The target compound is commercially available from multiple vendors in research quantities (typically 100 mg to 1 g) at purities of 95% or higher . In contrast, the closest analog 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS 1780846-70-9) is also available at >95% purity but lacks the aryl fluorine substitution that modulates electronic properties . The m-fluorophenyl analog represents a more specialized building block with a higher molecular weight (230.18 vs. 212.19 g/mol) and a distinct CAS registry (1780609-38-2 vs. 1780846-70-9), enabling precise inventory and regulatory tracking in procurement workflows.

Chemical Procurement Building Block Sourcing Purity Comparison

Aqueous Solubility and Ionization Behavior

The effect of gem-difluorination on aqueous solubility of cycloalkane carboxylic acids is complex and depends on ring size, fluorine position, and functional group identity [1]. For cyclobutane carboxylic acids specifically, gem-difluorination at the 3-position results in a modest decrease in aqueous solubility relative to the non-fluorinated parent, due to increased lipophilicity counterbalanced by enhanced acidity promoting ionization at neutral pH [1]. While exact solubility values for the target compound are not publicly reported, the predicted physicochemical profile (pKa 3.03, density 1.40 g/cm³) is consistent with a compound possessing moderate aqueous solubility at physiological pH, distinct from the non-fluorinated analog.

Aqueous Solubility Formulation Biopharmaceutics

Application Scenarios


Bioisostere for Phenylacetic Acid Replacement

The combination of gem-difluorination (lowering pKa to ~3.0, increasing logD by ≥0.8 units) and the m-fluorophenyl ring provides a unique physicochemical profile for medicinal chemistry programs aiming to replace metabolically labile phenylacetic acid or non-fluorinated cyclobutane carboxylic acid motifs [1][2]. This compound is particularly suited for lead optimization campaigns where improved metabolic stability and modulated lipophilicity are required without sacrificing the conformational restriction provided by the cyclobutane scaffold.

3D Fragment for Fluorinated Library Design

The rigid cyclobutane core with defined exit vectors (C1-aryl and C3-gem-CF2) serves as an ideal fragment for FBDD libraries targeting protein pockets that accommodate aromatic and acidic moieties simultaneously [3]. The m-fluorine atom provides an additional vector for structure-activity relationship (SAR) exploration, enabling fine-tuning of halogen bonding interactions and electrostatic complementarity that is not possible with unsubstituted phenyl analogs [4].

Building Block for PROTAC Linkers and Peptidomimetics

The carboxylic acid handle enables straightforward coupling to amines, alcohols, and other nucleophiles, making this compound suitable for incorporation into peptidomimetics, proteolysis-targeting chimeras (PROTACs), and other bifunctional molecules [1]. The gem-difluoro group improves metabolic stability of the linker region, and the m-fluorophenyl ring provides additional hydrophobic contacts with target proteins, as supported by class-level metabolic stability data [2].

Physicochemical Probe for ADME Screening

Given the well-characterized class-level effects of gem-difluorination on pKa, logD, and metabolic stability [1], this compound can serve as a reference standard in early ADME screening cascades. Its distinct retention time (HPLC) and mass spectrometric signature (MW 230.18, C11H9F3O2) enable its use as an internal standard or calibration compound in assays designed to predict the drug-likeness of fluorinated cyclobutane-containing candidates .

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